molecular formula C9H12BrNO3 B15065820 tert-Butyl (5-bromofuran-2-yl)carbamate

tert-Butyl (5-bromofuran-2-yl)carbamate

Cat. No.: B15065820
M. Wt: 262.10 g/mol
InChI Key: PAQQQAPGPGPAEO-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromofuran-2-yl)carbamate (CAS 1781355-27-8) is an organic compound with the molecular formula C10H14BrNO3 and a molecular weight of 276.13 g/mol . Its structure features a furan ring, a common heterocycle in medicinal chemistry, which is functionalized with a bromine atom and a tert-butyloxycarbonyl (Boc)-protected carbamate group . The presence of both a halogen and a Boc-protected amine on the furan scaffold makes this molecule a versatile building block for synthetic organic chemistry. It is structurally analogous to other Boc-protected bromo-heterocycles, such as tert-butyl (5-bromothiazol-2-yl)carbamate, which are employed as intermediates in pharmaceutical research . Compounds based on the benzofuran core, a related structural motif, are known to exhibit diverse pharmacological properties, suggesting the potential of this brominated furan derivative for use in constructing more complex, biologically active molecules . Researchers can utilize this reagent in various synthetic transformations, including cross-coupling reactions where the bromine atom serves as a handle for metal-catalyzed couplings, and the Boc group can be deprotected to reveal a free amine for further functionalization. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

tert-butyl N-(5-bromofuran-2-yl)carbamate

InChI

InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-5-4-6(10)13-7/h4-5H,1-3H3,(H,11,12)

InChI Key

PAQQQAPGPGPAEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(O1)Br

Origin of Product

United States

Methodologies for the Synthesis of Tert Butyl 5 Bromofuran 2 Yl Carbamate and Analogous Furan Based Carbamates

Precursor Synthesis and Halogenation Strategies for Furan (B31954) Nuclei

The initial phase in the synthesis of tert-Butyl (5-bromofuran-2-yl)carbamate often involves the preparation of a suitable furan precursor, followed by a regioselective halogenation step. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, though controlling the regioselectivity can be challenging.

Bromination Protocols for Furan-2-yl Derivatives

The direct bromination of furan can lead to a mixture of products; therefore, the use of milder and more selective brominating agents is preferred. N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds. organic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile, at controlled temperatures to favor the formation of the desired monobrominated product. nih.gov The addition of acidic montmorillonite (B579905) K-10 clay can accelerate the bromination of less reactive substrates. organic-chemistry.org

For furan derivatives with an existing activating group at the 2-position, such as a carbamate (B1207046), the bromination is directed to the 5-position due to the directing effect of the substituent.

Regioselective Synthesis of 5-Bromofuran Precursors

An alternative to direct bromination of a pre-functionalized furan is the synthesis of a 5-bromofuran precursor which can then be further elaborated. A common starting material for this approach is 2-furoic acid or its derivatives. For instance, 5-bromo-2-furoic acid can be synthesized and then subjected to reactions to introduce the desired carbamate functionality.

Installation of the tert-Butyloxycarbonyl (Boc) Carbamate Moiety

The introduction of the Boc-carbamate group onto the furan ring is a critical step and can be achieved through several synthetic routes.

Direct Carbamoylation Routes

The most direct method for the synthesis of this compound involves the reaction of 2-amino-5-bromofuran with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride, leading to the formation of the protected amine.

General conditions for the Boc protection of amines are well-established, often proceeding at room temperature to yield the desired carbamate in high yield. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.

Indirect Synthetic Pathways Involving Isocyanates

An alternative and powerful strategy for the formation of carbamates is through an isocyanate intermediate. The Curtius rearrangement is a classic named reaction that facilitates the conversion of a carboxylic acid to an isocyanate. wikipedia.org In the context of synthesizing this compound, this would involve the following sequence:

Formation of an Acyl Azide (B81097) : 5-Bromofuroic acid is first converted to its corresponding acyl chloride, typically using oxalyl chloride or thionyl chloride. The acyl chloride is then reacted with sodium azide to form 5-bromofuroyl azide.

Curtius Rearrangement : Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form 5-bromo-2-furyl isocyanate. wikipedia.orgnih.gov This rearrangement proceeds with retention of configuration.

Trapping with tert-Butanol : The in situ generated isocyanate is then trapped by the addition of tert-butanol. The oxygen of the alcohol attacks the electrophilic carbon of the isocyanate, yielding the final product, this compound.

A significant advantage of this method is the ability to perform it as a one-pot synthesis from the carboxylic acid, avoiding the isolation of the potentially unstable acyl azide and isocyanate intermediates. organic-chemistry.org Modern protocols for the Curtius rearrangement often utilize reagents like diphenylphosphoryl azide (DPPA) or a combination of di-tert-butyl dicarbonate and sodium azide to generate the acyl azide in situ from the carboxylic acid. organic-chemistry.orgnih.gov

Below is a table summarizing the key reagents in a one-pot Curtius rearrangement for the synthesis of Boc-protected amines from carboxylic acids:

ReagentRole
Carboxylic AcidStarting material
Di-tert-butyl dicarbonateActivates the carboxylic acid and provides the tert-butoxy (B1229062) group
Sodium azideSource of the azide nucleophile
Tetrabutylammonium bromidePhase-transfer catalyst
Zinc triflateLewis acid catalyst
tert-ButanolTraps the in-situ generated isocyanate

Derivatization from Furan-Based Cyclic Carbonates

A greener and increasingly popular approach for the synthesis of carbamates involves the ring-opening of cyclic carbonates. rsc.org Furan-based cyclic carbonates can be synthesized and subsequently reacted with an amine to yield hydroxy-carbamates. While this method does not directly produce this compound, it represents a versatile strategy for accessing a variety of furan-based carbamates. researchgate.net

The general approach involves the reaction of a furan-based cyclic carbonate with an amine, often in the presence of an organocatalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net This methodology is noted for its high regioselectivity and can be performed under mild, solvent-free conditions. researchgate.net

Comprehensive Analysis of the Chemical Reactivity and Transformation Pathways of Tert Butyl 5 Bromofuran 2 Yl Carbamate

Reactivity of the Bromine Atom at the Furan (B31954) C-5 Position

The bromine atom at the C-5 position of the furan ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-rich nature of the furan ring and the electronic effects of the N-Boc-carbamate group at the C-2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in tert-Butyl (5-bromofuran-2-yl)carbamate is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. This compound can be effectively coupled with various aryl- or vinylboronic acids or their corresponding esters. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. The electron-donating carbamate (B1207046) group can influence the reactivity of the substrate in these transformations.

Catalyst SystemBaseSolventTemperature (°C)Coupling PartnerProductRef.
Pd(PPh₃)₄K₂CO₃Toluene/Dioxane80-110Arylboronic acidtert-Butyl (5-arylfuran-2-yl)carbamate mdpi.com
Pd(OAc)₂ / PPh₃K₂CO₃Toluene110(4-(hexyloxy)phenyl)boronic acidtert-Butyl (5-(4-(hexyloxy)phenyl)furan-2-yl)carbamate mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. This methodology allows for the introduction of alkynyl moieties at the C-5 position of the furan ring, yielding 5-alkynylfuran-2-ylcarbamate derivatives, which are valuable precursors for further synthetic elaborations.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance. The 5-bromo substituent of the title compound can react with arylzinc, vinylzinc, or alkylzinc reagents to form the corresponding C-C coupled products under mild conditions.

Homocoupling: In the absence of a different coupling partner, palladium catalysts can promote the homocoupling (or Ullmann-type coupling) of two molecules of this compound. This reaction leads to the formation of a symmetrical bi-furan derivative, linking two furan rings at their respective C-5 positions.

Directed Ortho-Metalation and Lithiation Strategies

Metalation strategies provide a powerful route to functionalize aromatic and heteroaromatic rings.

Lithiation via Halogen-Metal Exchange: The bromine atom at the C-5 position is susceptible to halogen-metal exchange upon treatment with strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. This reaction efficiently generates a 5-lithiofuran species. This highly reactive organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C-5 position. This approach is often preferred over direct deprotonation for introducing functionality at a halogenated site.

Directed Ortho-Metalation (DoM) Insights: The carbamate functional group is known to be a powerful directed metalation group (DMG) in aromatic systems, facilitating deprotonation at an adjacent ortho position. nih.govacs.orgorganic-chemistry.orgnih.gov In the context of this compound, the N-H proton of the carbamate is acidic and would be removed first by a strong base. Using excess strong base, such as LDA or a Schlosser superbase (n-BuLi/KOtBu), could potentially direct deprotonation to the C-3 position. This is analogous to the reactivity of 3-halofurans, where bases like lithium diisopropylamide (LDA) can selectively deprotonate the C-2 position. iust.ac.irreddit.com The resulting C-3 lithiated species could then be functionalized with electrophiles. The choice of base is critical; while alkyllithiums would favor halogen-metal exchange at C-5, sterically hindered amide bases like LDA are more likely to effect deprotonation at the most acidic C-H bond, which is adjacent to the directing group at C-2. reddit.com

StrategyBasePosition FunctionalizedIntermediateSubsequent Reagent
Halogen-Metal Exchangen-BuLi or t-BuLiC-55-Lithiofuran derivativeElectrophile (E⁺)
Directed MetalationLDA / s-BuLiC-33-Lithiofuran derivativeElectrophile (E⁺)

Reactions Involving the Furan Heterocycle

The furan ring is an aromatic diene and can participate in a range of reactions that disrupt its aromaticity, leading to either new cyclic structures or ring-opened products.

Cycloaddition Chemistry

The furan core can act as a diene in Diels-Alder reactions, particularly in intramolecular variants (IMDAF), where the dienophile is tethered to the furan ring. youtube.comrsc.org The aromaticity of furan makes it less reactive than non-aromatic dienes, and the reaction is often reversible. The substituents on the furan ring play a crucial role in modulating its reactivity. rsc.org

For this compound, the synthesis of a precursor for an intramolecular Diels-Alder reaction would involve attaching a dienophile-containing tether, typically at the nitrogen atom of the carbamate. The electronic nature of the substituents influences the reaction rate and equilibrium. Electron-donating groups on the furan can accelerate normal-electron-demand Diels-Alder reactions. mdpi.com Conversely, the presence of halogens on the furan ring can impact the viability and thermodynamics of the cycloaddition. researchgate.net Computational studies on related systems have shown that nitrated furans, which are electron-deficient, undergo IMDAF reactions more readily than their non-nitrated counterparts, proceeding through highly asynchronous transition states. nih.gov The interplay between the carbamate and bromine substituents would therefore be critical in determining the feasibility and outcome of such cycloadditions.

Transformations Leading to Ring-Opened or Rearranged Products

The furan ring is susceptible to cleavage under various conditions, providing access to linear, polyfunctionalized molecules.

Oxidative Ring Opening: Oxidation of furans can lead to the formation of unsaturated 1,4-dicarbonyl compounds. Reagents like N-bromosuccinimide (NBS) in the presence of water or alcohols can initiate an oxidative rearrangement process. acs.org This pathway is central to transformations like the Achmatowicz reaction, where 2-furyl alcohols are converted to pyranones. While the subject compound lacks the initiating alcohol, its furan ring remains susceptible to oxidative cleavage under appropriate conditions.

Acid-Catalyzed Ring Opening: In the presence of Brønsted acids, the furan ring can undergo hydrolysis. pharmaguideline.comrsc.org The reaction is initiated by protonation of the furan oxygen, followed by nucleophilic attack of water, leading to a ring-opened dicarbonyl species. The stability of the furan ring towards acid is influenced by its substituents; electron-withdrawing groups tend to stabilize the ring against acid-catalyzed degradation. pharmaguideline.com

Rearrangement Reactions: Substituted furans can undergo various rearrangement reactions to form other heterocyclic systems or acyclic products. For instance, treatment of certain furyl intermediates with organolithium reagents can induce rearrangements. researchgate.net Other methods involve metal-free, Pummerer-type rearrangements of intermediates derived from related sulfur-containing heterocycles to yield highly substituted furans. nih.gov While no specific rearrangement pathways are documented for this compound itself, the inherent reactivity of the substituted furan core suggests its potential to participate in such transformations to generate structural diversity. rsc.org

Chemical Modifications and Deprotection of the tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. In the context of this compound, the Boc group allows for regioselective modifications at other positions of the furan ring, primarily through reactions involving the bromine atom, while keeping the amine functionality inert. The subsequent removal, or deprotection, of the Boc group is a critical step to liberate the free amine, 5-bromofuran-2-amine (B11813871), for further functionalization.

Acid-Mediated Boc Deprotection (e.g., using trifluoroacetic acid)

The most common method for the cleavage of the Boc group is through acid-mediated hydrolysis. Strong acids, such as trifluoroacetic acid (TFA), are highly effective for this transformation. The reaction is typically performed in a non-aqueous solvent, like dichloromethane (B109758) (DCM), at or below room temperature.

The mechanism of TFA-mediated Boc deprotection proceeds through several key steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid (TFA).

Carbocation Formation: The protonated carbamate becomes unstable, leading to the loss of the stable tert-butyl cation. This step forms a carbamic acid intermediate.

Decarboxylation: The carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide.

Amine Salt Formation: The resulting free amine is protonated by the excess acid in the reaction mixture, yielding the corresponding ammonium (B1175870) salt (in this case, the trifluoroacetate (B77799) salt).

A crucial aspect of this reaction is the fate of the tert-butyl cation generated as a byproduct. This electrophilic species can potentially react with nucleophilic sites on the substrate or product, leading to unwanted side reactions. To mitigate this, "scavengers" such as triethylsilane or thioanisole (B89551) are sometimes added to the reaction mixture to trap the tert-butyl cation.

Parameter Description
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Conditions A solution of the Boc-protected compound in DCM is treated with an excess of TFA.
Product 5-bromofuran-2-ammonium trifluoroacetate
Byproducts tert-butyl cation (often evolves as isobutylene), Carbon Dioxide

Alternative Cleavage Methods for Carbamate Functionalities

While TFA is highly efficient, its strong acidity can be incompatible with other acid-sensitive functional groups within a molecule. This has led to the development of alternative methods for Boc group cleavage under milder or different conditions.

Alternative Acidic Conditions: Other acids can be employed, sometimes offering greater selectivity. These include:

Hydrochloric Acid (HCl): Often used as a solution in an organic solvent like dioxane or methanol.

Sulfuric Acid (H₂SO₄): A solution of H₂SO₄ in a solvent like dichloromethane can effectively remove the Boc group.

Solid-phase Acids: Resins like Amberlyst-15 can be used for a cleaner reaction workup, as the acidic agent can be removed by simple filtration.

Non-Acidic or Milder Methods:

Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting N-Boc substrates. The reaction proceeds at room temperature and is tolerant of various functional groups.

Tetra-n-butylammonium Fluoride (Bu₄NF): While commonly used for removing silyl (B83357) protecting groups, Bu₄NF in refluxing tetrahydrofuran (B95107) (THF) has been shown to cleave Boc groups on heteroaromatic systems.

Method Reagents Typical Conditions Key Advantages
Alternative Strong Acid HCl in DioxaneRoom TemperatureReadily available, effective
Alternative Strong Acid H₂SO₄ in CH₂Cl₂Room TemperatureInexpensive, efficient
Mild Lewis Acid/Alcohol Oxalyl Chloride, MethanolRoom Temperature, 1-4 hoursMild conditions, high functional group tolerance
Fluoride-Based Tetra-n-butylammonium Fluoride (Bu₄NF)Refluxing THFNon-acidic, useful for specific substrates

Post-Deprotection Derivatization of the Amine

Once the Boc group is removed from this compound, the resulting primary amine, 5-bromofuran-2-amine, becomes available for a wide range of chemical transformations. The nucleophilic nature of the amine allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, enabling the synthesis of a diverse array of derivatives.

Acylation to Form Amides: One of the most fundamental reactions of primary amines is acylation to form amides. This is typically achieved by reacting the amine with an acylating agent in the presence of a base.

Reaction with Acyl Chlorides: The amine reacts readily with acyl chlorides in an aprotic solvent like dichloromethane or THF. A non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrochloric acid byproduct. This nucleophilic addition-elimination reaction is generally rapid and high-yielding.

Reaction with Carboxylic Acids: Direct reaction with a carboxylic acid to form an amide requires a coupling agent to "activate" the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium salts such as HATU.

Use in Heterocycle Synthesis: The 5-bromofuran-2-amine moiety can serve as a building block for more complex heterocyclic structures. The amine can act as a nucleophile in condensation reactions with various electrophiles to form new rings fused to or substituted on the furan core. For example, it can be used in reactions to synthesize thiazoles, pyrimidines, or other nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. These transformations leverage the reactivity of both the amine and the bromine atom for subsequent cyclization or cross-coupling reactions.

Derivative Type Reagents Base/Coupling Agent Product Class
Amide Acyl Chloride (R-COCl)Triethylamine, PyridineN-(5-bromofuran-2-yl)amide
Amide Carboxylic Acid (R-COOH)EDC, HATUN-(5-bromofuran-2-yl)amide
Sulfonamide Sulfonyl Chloride (R-SO₂Cl)PyridineN-(5-bromofuran-2-yl)sulfonamide
Substituted Amines Alkyl Halide (R-X)Mild Base (e.g., K₂CO₃)Secondary/Tertiary Amines

Strategic Utility of Tert Butyl 5 Bromofuran 2 Yl Carbamate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The primary utility of tert-Butyl (5-bromofuran-2-yl)carbamate lies in its application as a precursor for more complex heterocyclic systems. The bromine atom at the 5-position of the furan (B31954) ring serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

The Boc-protected amine at the 2-position is stable under many cross-coupling conditions. After the furan core has been elaborated at the 5-position, the Boc group can be readily removed under acidic conditions to reveal a primary amine. This newly exposed functional group can then participate in a variety of subsequent reactions, such as cyclizations, to form fused heterocyclic systems like furopyridines, furopyrimidines, and furopyrazines. These fused systems are common motifs in pharmacologically active compounds.

The strategic application of this building block is evident in its suitability for well-established synthetic reactions. For instance, the C-Br bond is highly reactive in Suzuki-Miyaura couplings with boronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the furan scaffold.

Table 1: Representative Cross-Coupling Reactions for Furan Functionalization This table illustrates the types of transformations for which this compound is a suitable substrate, based on established methodologies for similar bromo-heterocycles.

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura R-B(OH)₂ C-C (Aryl/Alkyl) Pd(PPh₃)₄, Base 5-Aryl/Alkyl-furan
Sonogashira R-C≡CH C-C (Alkynyl) PdCl₂(PPh₃)₂, CuI, Base 5-Alkynyl-furan
Heck Alkene C-C (Alkenyl) Pd(OAc)₂, Ligand, Base 5-Alkenyl-furan
Buchwald-Hartwig R₂NH C-N Pd Catalyst, Ligand, Base 5-Amino-furan

Key Intermediate in Natural Product Total Synthesis

The furan nucleus is a structural component found in a variety of natural products that exhibit significant biological activity. rsc.org While a specific total synthesis employing this compound as a starting material is not prominently documented in publicly accessible literature, its structure makes it an ideal intermediate for the synthesis of natural product analogs. rsc.org

Many natural products contain substituted furan or tetrahydrofuran (B95107) rings. rsc.org Synthetic strategies often rely on the construction of a functionalized furan ring early in the synthesis, followed by further elaboration. A building block like this compound provides a pre-functionalized 2-aminofuran moiety, which can significantly shorten synthetic routes. The bromine atom allows for the attachment of complex side chains, while the protected amine can be unmasked at a later stage for cyclization or other modifications necessary to complete the natural product's core structure.

Development of Novel Molecular Scaffolds

In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. The furan ring is considered a valuable scaffold due to its ability to participate in hydrogen bonding and its relatively stable, planar geometry. nih.govresearchgate.net Fused heterocyclic systems, such as benzofurans, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.gov

This compound is an exemplary tool for scaffold development. By utilizing the bromine atom for cross-coupling reactions, chemists can systematically modify the furan core with a variety of substituents. This allows for the exploration of the structure-activity relationship (SAR) by observing how changes in the substituent at the 5-position affect biological activity. The 2-amino group, once deprotected, provides another site for modification, enabling the creation of molecules with diverse three-dimensional shapes and chemical properties designed to interact with specific biological targets. myskinrecipes.com

Contributions to Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The goal of DOS is to efficiently synthesize a wide range of molecular skeletons rather than focusing on a single target. Building blocks that possess multiple, orthogonally reactive functional groups are essential for successful DOS campaigns.

This compound is well-suited for this purpose. Its two key features—the C-Br bond and the Boc-protected amine—represent two points of diversification that can be addressed in a stepwise manner. A typical DOS workflow could involve:

First Diversification: Reacting the bromine atom with a library of coupling partners (e.g., various boronic acids in a Suzuki reaction) to create a set of 5-substituted furan intermediates.

Second Diversification: Removing the Boc protecting group and reacting the resulting amine with a library of different reagents (e.g., carboxylic acids to form amides, or aldehydes to form imines) to generate the final, highly diverse chemical library.

This two-dimensional approach allows for the rapid generation of hundreds or thousands of unique compounds from a single starting material, enhancing the probability of discovering novel, biologically active molecules. nih.gov The application of such building blocks is critical for populating chemical libraries with novel and complex structures that are not readily accessible through other means. mdpi.com

Mechanistic Investigations and Spectroscopic Characterization in the Context of Synthesis

Reaction Mechanism Elucidation via Computational Chemistry (e.g., Density Functional Theory Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms involved in the synthesis of furan (B31954) derivatives. Although specific DFT studies on tert-butyl (5-bromofuran-2-yl)carbamate are not extensively documented, the principles can be understood by examining research on related furan compounds. DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the determination of reaction energetics, providing insights into reactivity and selectivity. nih.gov

For instance, in cycloaddition reactions, a common transformation for furan rings, DFT can be used to analyze the molecular mechanism. Studies on the reaction between furan derivatives and various reagents have shown that the reaction can proceed through either a concerted or a stepwise mechanism. nih.gov By calculating the energy profiles of these pathways, researchers can determine the most likely route. The analysis of frontier molecular orbitals (HOMO-LUMO) helps to explain the regioselectivity and stereoselectivity observed in these reactions. pku.edu.cnmdpi.com

DFT has been employed to study the conversion of furfural (B47365) to furan and other derivatives on catalyst surfaces. These studies calculate adsorption energies and activation barriers for various elementary steps, such as decarbonylation or hydrogenation, providing a detailed picture of the reaction mechanism at a molecular level. acs.orgresearchgate.net This approach could be similarly applied to understand the synthesis of this compound, for example, by modeling the transition states and intermediates of the key bond-forming reactions. The global and local electrophilicity/nucleophilicity power of reactants can also be evaluated to rationalize experimental outcomes. nih.gov

Theoretical investigations into the excited states of furan using time-dependent DFT (TD-DFT) further demonstrate the capability of these methods to explain the photochemical behavior of furan derivatives, which is relevant for understanding potential side reactions or alternative synthetic pathways initiated by light. researchgate.net

Spectroscopic Techniques for Structural Confirmation of Synthetic Intermediates and Products (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would be expected to show characteristic signals for the protons on the furan ring and the tert-butyl group. The protons on the furan ring would appear as doublets in the aromatic region, with their chemical shifts influenced by the bromine atom and the carbamate (B1207046) group. The nine protons of the tert-butyl group would appear as a sharp singlet in the aliphatic region.

¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule. The chemical shifts of the furan ring carbons would be diagnostic, as would the signals for the carbonyl carbon of the carbamate and the carbons of the tert-butyl group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan CH (C3)~6.3-6.5~108-112
Furan CH (C4)~6.2-6.4~112-116
Furan C-Br (C5)-~115-120
Furan C-N (C2)-~140-145
Carbamate C=O-~152-154
tert-Butyl C(CH₃)₃-~80-82
tert-Butyl C(CH₃)₃~1.5~28
Carbamate NH~8.0-9.0 (broad)-

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the exact mass of the molecule. Characteristic fragmentation patterns would likely involve the loss of the tert-butyl group or the bromine atom. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. For the parent compound, tert-butyl carbamate, major fragments are observed at m/z values corresponding to the loss of methyl and isobutylene (B52900) groups. nist.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretch of the carbamate, the C=O stretch of the carbonyl group, and the C-O and C-N stretches. The vibrations of the furan ring would also produce characteristic bands in the fingerprint region. The IR spectrum of tert-butyl carbamate shows characteristic absorptions for the N-H, C-H, and C=O groups. nist.gov

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H3400-3200Stretch, carbamate
C-H (furan)3150-3100Stretch, aromatic
C-H (alkyl)3000-2850Stretch, tert-butyl
C=O1725-1700Stretch, carbamate
C=C (furan)1600-1475Stretch, aromatic
C-N1300-1200Stretch
C-O1250-1050Stretch
C-Br700-500Stretch

Stereochemical Outcomes in Transformations of Furan-Carbamate Derivatives

The stereochemical outcomes of chemical transformations involving furan-carbamate derivatives are critical, particularly in the synthesis of complex molecules and natural products. The furan ring can participate in various stereoselective reactions, such as cycloadditions, where the substituents on the ring and the tethered carbamate group can influence the stereochemistry of the products.

Intramolecular Diels-Alder reactions of furan-carbamates (IMDAF) have been used to synthesize complex nitrogen-containing heterocyclic structures. In these reactions, the stereochemical outcome is often controlled by the orientation of the dienophile relative to the furan ring in the transition state. The tether connecting the furan and the dienophile plays a crucial role in determining which face of the furan participates in the cycloaddition, leading to specific diastereomers. nih.gov Studies have shown that the sidearm of the tethered alkenyl group often orients itself syn with respect to the oxygen bridge in the resulting cycloadduct. nih.gov

In other cycloaddition reactions, such as the Paternò-Büchi reaction, the stereoselectivity is influenced by the stability of the intermediate biradicals. researchgate.net The substituents on the furan ring can direct the approach of the reacting species, leading to the preferential formation of one stereoisomer over another. Computational studies can be instrumental in predicting and explaining these stereochemical preferences by calculating the energies of the different possible transition states and intermediates. researchgate.net

Furthermore, the carbamate moiety itself can direct stereoselective transformations on the furan ring or on adjacent functionalities through steric hindrance or by acting as a coordinating group for a catalyst. The development of stereoselective methods for the functionalization of furan derivatives is an active area of research, with applications in asymmetric synthesis. researchgate.netnih.gov

Emerging Research Directions and Future Prospects for Tert Butyl 5 Bromofuran 2 Yl Carbamate Chemistry

Innovations in Green Synthetic Methodologies

The imperative for sustainable chemical manufacturing has driven the development of greener synthetic routes for key intermediates like tert-butyl (5-bromofuran-2-yl)carbamate. Traditional syntheses often rely on hazardous solvents and reagents, prompting a shift towards more environmentally benign alternatives.

Key areas of innovation include:

Solvent Substitution: Efforts are underway to replace conventional solvents such as dioxane with water-soluble or bio-based solvents. The use of water as a crystallizing solvent, for instance, significantly improves the safety profile of the manufacturing process. google.com

Atom Economy: Modern synthetic designs aim to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring catalytic cycles that regenerate reagents.

Alternative Reagents: The use of reagents like di-tert-butyl dicarbonate (B1257347) for the introduction of the Boc group is common, but research into more efficient and less wasteful protecting group strategies is ongoing. google.com

The table below illustrates a comparison between a conventional and a prospective green synthetic approach.

FeatureConventional ApproachGreen Chemistry Approach
Solvent Dioxane, Acetonitrile, Dichloromethane (B109758) google.comchemicalbook.comWater, Ethanol, or solvent-free conditions google.comrsc.org
Base Triethylamine (B128534) chemicalbook.comRecyclable solid base or catalytic amount of a milder base
Purification Column chromatography with high solvent usageCrystallization from an aqueous or ethanolic solution google.com
Energy Input Reactions may require heating or prolonged stirringReactions designed for ambient temperature

These innovations not only reduce environmental impact but can also lead to more cost-effective and safer industrial-scale production.

Catalyst Development for Enhanced Reactivity and Selectivity

The furan (B31954) core and the bromine substituent of this compound make it an ideal substrate for catalyst-driven transformations, particularly cross-coupling reactions. Research in this area is focused on developing catalysts that offer higher yields, improved selectivity, and broader substrate scope under sustainable conditions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts remain the workhorse for Suzuki, Heck, and Sonogashira couplings involving aryl bromides. Advances are being made in designing ligands that stabilize the palladium center, allowing for lower catalyst loading and reactions in greener solvents. For instance, catalysts like PdCl2(dppf) are effective for coupling aryl halides with boronic acids. nih.gov

Non-Noble Metal Catalysis: To reduce reliance on expensive and rare precious metals like palladium, researchers are exploring catalysts based on more abundant metals such as copper, nickel, and iron for cross-coupling reactions. These systems offer a more sustainable and economical alternative.

Heterogeneous Catalysis: The development of solid-supported catalysts, such as zeolites or metal-organic frameworks, is a key goal. frontiersin.org These catalysts can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. Zeolites, with their structured micropores, have shown promise in the conversion of biomass-derived furan substrates. frontiersin.org

The following table summarizes catalyst systems relevant to the functionalization of furan derivatives.

Catalyst TypeExampleApplicationAdvantages
Homogeneous Palladium PdCl2(dppf) nih.govSuzuki, Stille, Heck, Sonogashira reactionsHigh efficiency, well-understood reactivity
Homogeneous Nickel NiCl2(dppp)Kumada, Negishi reactionsLower cost than palladium
Heterogeneous Zeolite H-ZSM-5 frontiersin.orgFuran derivative upgrading, dehydrationRecyclable, high thermal stability, shape selectivity frontiersin.org
Polyoxometalates VariousOxidation, hydrolysis of biomassTunable acidity, high catalytic activity frontiersin.org

Future work will likely focus on creating bifunctional catalysts that can facilitate multiple reaction steps in a single pot, further streamlining synthetic processes.

Exploration of Unconventional Reactivity Modes

Beyond standard cross-coupling reactions, researchers are investigating the untapped potential of the furan ring and the carbamate (B1207046) group to participate in novel chemical transformations.

Pericyclic Reactions: While furan is aromatic, its aromaticity is weaker than that of benzene, allowing it to act as a diene in Diels-Alder reactions under certain conditions. Research on analogous compounds, such as tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, has shown that an electron-donating carbamate group can facilitate cycloadditions with both electron-rich and electron-deficient dienophiles. nih.govmdpi.comnih.gov This "chameleon diene" behavior suggests that this compound could be a precursor to complex bicyclic structures.

Tandem Reactions: The dual functionality of the molecule allows for the design of tandem or cascade reactions where an initial transformation at the bromine site triggers a subsequent reaction involving the furan ring or the deprotected amine. For example, a recent study demonstrated a tandem cyclization involving a related benzofuran (B130515) carbamate to generate complex spiro-compounds. nih.gov

Ring-Opening and Rearrangement: Under specific catalytic or photolytic conditions, the furan ring can undergo rearrangement or ring-opening, providing access to linear or alternative heterocyclic scaffolds that are not readily accessible through other methods.

This table outlines potential unconventional reactions and the novel molecular architectures they could produce.

Reaction TypePotential SubstrateConditions (Hypothetical)Resulting Structure
Diels-Alder Cycloaddition This compound + MaleimideHigh temperature/pressureSubstituted oxabicycloheptene derivative
[2+2] Photocycloaddition This compound + AlkeneUV irradiationFused cyclobutane-furan system
Tandem Cyclization Product of Suzuki coupling on the carbamateAcid or base catalysisPolycyclic heterocyclic systems nih.gov

Exploring these reactivity modes could unlock pathways to new classes of compounds with unique biological or material properties.

Design of Next-Generation Molecular Probes and Chemical Tools

The structure of this compound makes it an excellent building block for the synthesis of sophisticated molecular probes and chemical tools for studying biological systems.

Site for Conjugation: The bromine atom serves as a versatile handle for introducing reporter groups via cross-coupling reactions. Fluorophores, biotin (B1667282) tags for affinity purification, or photo-crosslinkers can be readily installed at this position.

Linker Attachment Point: After deprotection of the Boc group to reveal the primary amine, this site can be used to attach linkers or connect the molecule to other biomolecules, such as peptides, oligonucleotides, or targeting ligands.

Scaffold for Bioactive Molecules: The substituted furan core is a common motif in many biologically active compounds. By systematically modifying the two functional handles, libraries of compounds can be generated for screening as enzyme inhibitors, receptor ligands, or other bioactive agents. For example, it could serve as a core for developing PROTACs (Proteolysis Targeting Chimeras) or activity-based probes.

The table below details how the molecule can be functionalized to create various chemical tools.

Modification SiteReactionAttached MoietyApplication
C5-Bromine Suzuki CouplingBoronic acid-derivatized fluorophore (e.g., Bodipy)Fluorescent imaging probe
C5-Bromine Sonogashira CouplingAlkyne-biotinAffinity-based protein profiling
C2-Amine (after deprotection) Amide CouplingPeptide targeting ligandTargeted drug delivery
Both Sites Orthogonal reactionsE3 ligase binder and protein-of-interest ligandPROTAC for targeted protein degradation

The continued development of synthetic methodologies for modifying this compound will expand its utility as a platform for creating next-generation chemical tools to interrogate complex biological questions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.